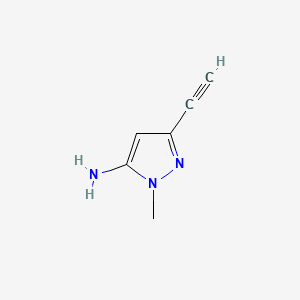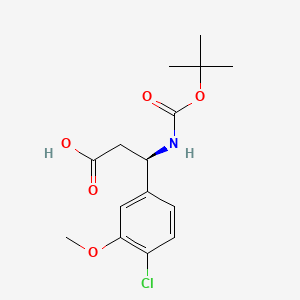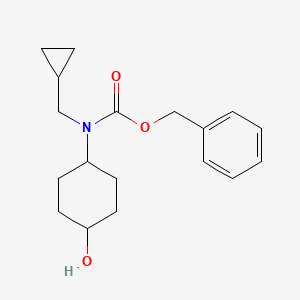
Benzyl (cyclopropylmethyl)(4-hydroxycyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropylmethyl group, and a 4-hydroxycyclohexyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropylmethylamine: This can be achieved by the reaction of cyclopropylmethyl bromide with ammonia or an amine.
Preparation of the 4-hydroxycyclohexylamine: This involves the reduction of 4-hydroxycyclohexanone using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Coupling reaction: The cyclopropylmethylamine and 4-hydroxycyclohexylamine are then coupled with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods
Industrial production of benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-oxocyclohexyl]carbamate.
Reduction: Formation of benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]amine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate shares similarities with other carbamates, such as:
- Benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclopentyl]carbamate
- Benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycycloheptyl]carbamate
Uniqueness
- The unique combination of the benzyl, cyclopropylmethyl, and 4-hydroxycyclohexyl groups in benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate imparts distinct chemical and biological properties. This compound may exhibit different reactivity, stability, and biological activity compared to its analogs, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C18H25NO3 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
benzyl N-(cyclopropylmethyl)-N-(4-hydroxycyclohexyl)carbamate |
InChI |
InChI=1S/C18H25NO3/c20-17-10-8-16(9-11-17)19(12-14-6-7-14)18(21)22-13-15-4-2-1-3-5-15/h1-5,14,16-17,20H,6-13H2 |
InChI Key |
QELWVGJSULEQOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(C2CCC(CC2)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


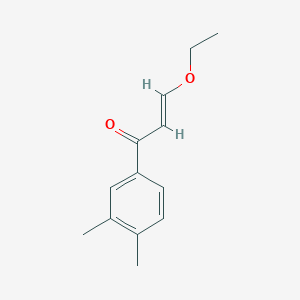
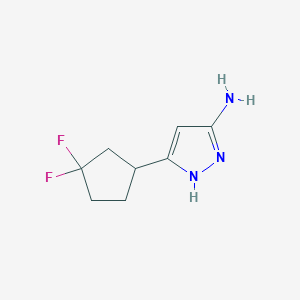
![1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13490730.png)
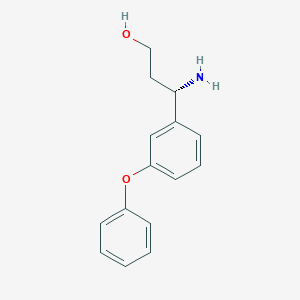

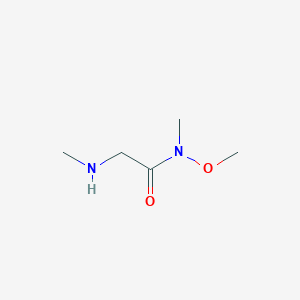
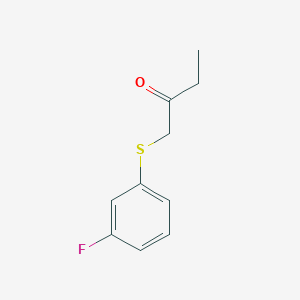
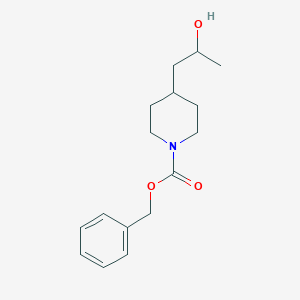
![Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)


![rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13490790.png)
